molecular formula C14H23ClN2O3 B1683258 Trimetazidin-Dihydrochlorid CAS No. 13171-25-0

Trimetazidin-Dihydrochlorid

Katalognummer: B1683258
CAS-Nummer: 13171-25-0
Molekulargewicht: 302.80 g/mol
InChI-Schlüssel: QHWBCHACIJBSFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trimetazidine dihydrochloride is a piperazine derivative primarily used as a cytoprotective anti-ischemic agent. It is marketed under various brand names for the treatment of angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart. Trimetazidine dihydrochloride enhances the heart muscle’s ability to utilize glucose as a fuel by inhibiting fatty acid metabolism, thereby improving energy production and reducing ischemic damage .

Wissenschaftliche Forschungsanwendungen

Trimetazidine dihydrochloride has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

Trimetazidine dihydrochloride primarily targets the 3-ketoacyl coenzyme A thiolase enzyme . This enzyme plays a crucial role in the last step of the mitochondrial beta-oxidation pathway, an aerobic process that breaks down fatty acids into acetyl-CoA .

Mode of Action

Trimetazidine dihydrochloride acts by partially inhibiting the beta-oxidation of fatty acids through selective inhibition of the 3-ketoacyl-CoA thiolase enzyme . The result is a shift in the heart’s energy substrate preference from fatty acids to glucose, which requires less oxygen for metabolism .

Biochemical Pathways

The action of Trimetazidine dihydrochloride affects the biochemical pathways of fatty acid oxidation and glucose metabolism . By inhibiting the 3-ketoacyl coenzyme A thiolase, it reduces fatty acid oxidation, leading to an increase in glucose oxidation . This shift in metabolic pathways helps prevent the acidic conditions that exacerbate ischemic injury .

Pharmacokinetics

Trimetazidine dihydrochloride is well-absorbed orally, reaching a mean peak plasma concentration (Cmax) of 115 µg/L in elderly patients and 91.2 µg/L in young, healthy patients . The time to reach peak plasma concentration (Tmax) ranges from 2.0 to 6.0 hours . The drug has a low protein binding of 16% and a half-life of 7 to 12 hours . It is mainly excreted renally, unchanged .

Result of Action

The primary result of Trimetazidine dihydrochloride’s action is the relief of angina pectoris symptoms . By shifting the heart’s energy metabolism from fatty acids to glucose, it improves the heart muscle’s ability to use oxygen, thereby relieving chest pain associated with impaired blood flow to the heart .

Action Environment

The action of Trimetazidine dihydrochloride can be influenced by environmental factors such as the patient’s renal function . For instance, exposure to the drug is increased on average by four-fold in subjects with severe renal impairment (CrCl <30 ml/min) . Therefore, the patient’s renal function should be considered when prescribing this medication.

Biochemische Analyse

Biochemical Properties

Trimetazidine dihydrochloride plays a crucial role in biochemical reactions by inhibiting fatty acid oxidation and promoting glucose oxidation. This shift in substrate utilization helps to preserve intracellular ATP levels and maintain the proper functioning of ionic pumps and transmembrane sodium-potassium flow . The compound interacts with enzymes such as long-chain 3-ketoacyl-CoA thiolase, which it inhibits, thereby reducing fatty acid oxidation . Additionally, trimetazidine dihydrochloride modulates the activity of endothelial nitric oxide synthase, enhancing nitric oxide production and improving vasodilation .

Cellular Effects

Trimetazidine dihydrochloride exerts significant effects on various cell types, particularly cardiomyocytes. It prevents the reduction of intracellular ATP concentration, ensuring the proper functioning of the sodium-potassium pump and maintaining cellular homeostasis . The compound also influences cell signaling pathways by modulating the activity of endothelial nitric oxide synthase and reducing oxidative stress . Furthermore, trimetazidine dihydrochloride has been shown to affect gene expression related to metabolic pathways, thereby enhancing cellular metabolism .

Molecular Mechanism

At the molecular level, trimetazidine dihydrochloride inhibits long-chain 3-ketoacyl-CoA thiolase, a key enzyme in the beta-oxidation of fatty acids . This inhibition reduces fatty acid oxidation and promotes glucose oxidation, which is more oxygen-efficient and helps to maintain myocardial pH and contractility . The compound also modulates the activity of endothelial nitric oxide synthase, enhancing nitric oxide production and improving vasodilation . These molecular interactions contribute to the cytoprotective effects of trimetazidine dihydrochloride under ischemic conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trimetazidine dihydrochloride have been observed to change over time. The compound is stable under physiological conditions and maintains its efficacy in preserving cellular ATP levels and preventing oxidative stress . Long-term studies have shown that trimetazidine dihydrochloride continues to exert protective effects on cellular function, particularly in cardiomyocytes, by maintaining metabolic homeostasis and reducing apoptosis .

Dosage Effects in Animal Models

The effects of trimetazidine dihydrochloride vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces myocardial ischemia and improves cardiac function . At higher doses, trimetazidine dihydrochloride may exhibit toxic effects, including increased oxidative stress and cellular apoptosis . These findings highlight the importance of dose optimization to maximize the therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

Trimetazidine dihydrochloride is involved in several metabolic pathways, primarily by inhibiting fatty acid oxidation and promoting glucose oxidation . The compound interacts with enzymes such as long-chain 3-ketoacyl-CoA thiolase, reducing fatty acid oxidation and enhancing glucose utilization . This shift in metabolic flux helps to maintain intracellular ATP levels and prevent acidosis under ischemic conditions .

Transport and Distribution

Trimetazidine dihydrochloride is transported and distributed within cells and tissues through various mechanisms. The compound has a volume of distribution of 4.8 L/kg, indicating extensive tissue distribution . It is primarily excreted unchanged in the urine, with minimal metabolism . Trimetazidine dihydrochloride interacts with transporters and binding proteins that facilitate its cellular uptake and distribution.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trimetazidine dihydrochloride involves several steps:

Industrial Production Methods: In industrial settings, the preparation of trimetazidine dihydrochloride tablets involves:

Analyse Chemischer Reaktionen

Types of Reactions: Trimetazidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    N-Formylation, N-Acetylation, and N-Methylation: Reagents like formic acid, acetic anhydride, and methyl iodide.

    Demethylation: Reagents such as boron tribromide or aluminum chloride.

Major Products:

Vergleich Mit ähnlichen Verbindungen

    Ranolazine: Another anti-anginal agent that inhibits fatty acid oxidation.

    Ivabradine: Reduces heart rate by inhibiting the If current in the sinoatrial node.

    Nicorandil: Combines nitrate-like and potassium channel-opening properties to provide anti-anginal effects.

Uniqueness of Trimetazidine Dihydrochloride: Trimetazidine dihydrochloride is unique in its ability to selectively inhibit fatty acid oxidation without affecting glucose metabolism. This selective inhibition allows for enhanced glucose utilization, which is particularly beneficial in ischemic conditions where efficient energy production is crucial .

Biologische Aktivität

Trimetazidine dihydrochloride (TMZ) is a metabolic agent primarily used in the management of ischemic heart diseases. Its biological activity is characterized by several mechanisms that enhance cardiac function, particularly under conditions of reduced oxygen supply. This article delves into its mechanisms of action, efficacy in various clinical settings, and relevant research findings.

Trimetazidine exerts its effects through multiple pathways, primarily focusing on energy metabolism within cardiac cells:

  • Inhibition of Fatty Acid Oxidation : TMZ selectively inhibits the enzyme long-chain 3-ketoacyl-CoA thiolase (LC 3-KAT), which is crucial in the β-oxidation of fatty acids. This inhibition shifts the metabolism from fatty acid oxidation to glucose oxidation, thereby reducing oxygen consumption during ATP synthesis .
  • Enhancement of Glucose Metabolism : By increasing the activity of pyruvate dehydrogenase, TMZ promotes glucose utilization, which is critical during ischemic conditions. This results in decreased production of lactic acid and hydrogen ions, mitigating cellular acidosis and calcium overload .
  • Anti-fibrotic Effects : TMZ has been shown to inhibit cardiac fibrosis by reducing the expression of connective tissue growth factor (CTGF), which plays a role in fibroblast proliferation and collagen synthesis. In animal models, TMZ significantly decreased collagen accumulation in myocardial tissue .
  • Reduction of Reactive Oxygen Species (ROS) : The compound also decreases ROS production, which is associated with oxidative stress and cardiomyocyte apoptosis. This protective effect contributes to improved myocardial function following ischemic events .

Efficacy in Clinical Studies

Numerous studies have evaluated the efficacy of trimetazidine in various clinical contexts, particularly in heart failure and ischemic conditions.

Table 1: Summary of Key Clinical Studies on Trimetazidine

Study ReferencePopulationInterventionPrimary OutcomeResults
97 tinnitus patients20 mg × 3/day vs placebo for 3 monthsTinnitus reliefNo significant difference between groups (p > 0.05)
51 symptomatic patients20 mg × 3/day vs placebo for 3 monthsExercise capacityImproved symptoms in TMZ group
26,977 CAD patientsMeta-analysis of RCTsMajor adverse cardiac events (MACE)No significant reduction in MACE; reduced stent restenosis (RR 0.53)

Case Studies

  • Heart Failure : In a rat model, TMZ reduced myocardial glycolysis while enhancing aerobic glucose oxidation, leading to decreased lactic acid accumulation and improved post-ischemic recovery . Clinical trials have demonstrated improvements in left ventricular ejection fraction and exercise tolerance among patients with chronic heart failure when treated with TMZ .
  • Chronic Tinnitus : A randomized controlled trial assessing TMZ for chronic tinnitus found no significant efficacy compared to placebo, indicating that its benefits may be limited to cardiovascular applications rather than auditory disorders .

Eigenschaften

CAS-Nummer

13171-25-0

Molekularformel

C14H23ClN2O3

Molekulargewicht

302.80 g/mol

IUPAC-Name

1-[(2,3,4-trimethoxyphenyl)methyl]piperazine;hydrochloride

InChI

InChI=1S/C14H22N2O3.ClH/c1-17-12-5-4-11(13(18-2)14(12)19-3)10-16-8-6-15-7-9-16;/h4-5,15H,6-10H2,1-3H3;1H

InChI-Schlüssel

QHWBCHACIJBSFV-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)CN2CCNCC2)OC)OC.Cl.Cl

Kanonische SMILES

COC1=C(C(=C(C=C1)CN2CCNCC2)OC)OC.Cl

Aussehen

Solid powder

Key on ui other cas no.

13171-25-0

Piktogramme

Irritant

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

40.3 [ug/mL] (The mean of the results at pH 7.4)

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Centrophène
Dihydrochloride, Trimetazidine
Idaptan
Trimétazidine Irex
Trimetazidine
Trimetazidine Dihydrochloride
Vasartel
Vastarel

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimetazidine dihydrochloride
Reactant of Route 2
Reactant of Route 2
Trimetazidine dihydrochloride
Reactant of Route 3
Reactant of Route 3
Trimetazidine dihydrochloride
Reactant of Route 4
Reactant of Route 4
Trimetazidine dihydrochloride
Reactant of Route 5
Reactant of Route 5
Trimetazidine dihydrochloride
Reactant of Route 6
Reactant of Route 6
Trimetazidine dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.